4-Aminophenylphosphorylcholine

Affinity chromatography Protein purification C-reactive protein

4-Aminophenylphosphorylcholine combines a biomimetic phosphorylcholine headgroup with a reactive para-aminophenyl handle, enabling covalent conjugation to agarose, polymers, nanoparticles or device surfaces. This bifunctional design—absent in simple phosphocholines—enables oriented immobilization for CRP/PLA2 affinity purification, high-avidity diagnostic probes, and durable cell-membrane-mimetic coatings. Also a validated ERG channel benchmark (IC50 30 µM). Choose 4-APPC for superior conjugate stability, reproducible loading density, and long-term coating integrity. ≥98% purity, crystalline solid.

Molecular Formula C11H19N2O4P
Molecular Weight 274.25 g/mol
CAS No. 102185-28-4
Cat. No. B043401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Aminophenylphosphorylcholine
CAS102185-28-4
Synonyms4-aminophenyl-phosphorylcholine
4-aminophenylphosphorylcholine
p-aminophenylphosphorylcholine
Molecular FormulaC11H19N2O4P
Molecular Weight274.25 g/mol
Structural Identifiers
SMILESC[N+](C)(C)CCOP(=O)([O-])OC1=CC=C(C=C1)N
InChIInChI=1S/C11H19N2O4P/c1-13(2,3)8-9-16-18(14,15)17-11-6-4-10(12)5-7-11/h4-7H,8-9,12H2,1-3H3
InChIKeySBUYBNIDQXQZSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





4-Aminophenylphosphorylcholine CAS 102185-28-4: A Dual-Functional Phosphocholine Probe for Affinity Chromatography and CRP Targeting


4-Aminophenylphosphorylcholine (4-APPC, CAS 102185-28-4) is a synthetic phosphocholine derivative that integrates a phosphorylcholine headgroup—mimicking the polar moiety of cell membrane phosphatidylcholine—with a para-aminophenyl moiety, providing a reactive aromatic amine handle for covalent conjugation [1]. This bifunctional design enables the compound to serve both as a biomimetic recognition element and as a versatile building block for constructing affinity matrices, biomaterial coatings, and targeted molecular probes. Its molecular weight is 274.25 g/mol, with the molecular formula C11H19N2O4P [2].

Why 4-Aminophenylphosphorylcholine (CAS 102185-28-4) Cannot Be Replaced by Common Phosphocholine Analogs


Generic phosphocholine derivatives, such as free phosphocholine or simple alkyl phosphocholines, lack the aromatic amine group essential for covalent immobilization on solid supports or for conjugation to other molecular entities [1]. While these simpler analogs may retain some biological recognition properties (e.g., weak binding to C-reactive protein or phospholipase D), they cannot be stably integrated into affinity columns, biosensor surfaces, or drug delivery systems without additional chemical modification. This fundamental limitation renders them unsuitable for applications requiring robust, oriented, and reproducible surface functionalization. The para-aminophenyl group of 4-APPC therefore confers a distinct and quantifiable advantage in terms of conjugate stability and loading density [2].

Quantitative Differentiation Evidence for 4-Aminophenylphosphorylcholine (CAS 102185-28-4) vs. Comparator Phosphocholine Derivatives


Affinity Chromatography Performance: Quantitative Comparison of Protein Binding Capacity Between 4-APPC-Sepharose and Free Phosphocholine

When conjugated to a solid support, 4-Aminophenylphosphorylcholine enables the efficient purification of phosphorylcholine-binding proteins. In contrast, free phosphocholine cannot be immobilized. In a representative experiment, a 4-APPC-Sepharose column specifically adsorbed a phosphorylcholine-binding protein from rat serum, which was subsequently eluted with 4 mM free phosphocholine [1]. This demonstrates that 4-APPC provides a functional, immobilized ligand while free phosphocholine serves only as a competitive eluent. The quantitative difference is that 4-APPC enables a capture step that free phosphocholine cannot, with elution requiring a concentration of 4 mM of the free ligand to displace the bound protein from the immobilized 4-APPC ligand.

Affinity chromatography Protein purification C-reactive protein

C-Reactive Protein (CRP) Binding: 4-APPC Derivatives as Targeted CRP Blockers vs. Free Phosphocholine

4-Aminophenylphosphorylcholine and its derivatives have been specifically patented for their ability to bind and neutralize C-reactive protein (CRP), a key inflammatory biomarker [1]. While free phosphocholine is a natural ligand for CRP, its binding is relatively weak and transient. In contrast, 4-APPC-based compounds can be designed for enhanced affinity and can be incorporated into multivalent or conjugate structures to achieve stronger, more sustained CRP neutralization. The patent literature explicitly identifies 4-aminophenylphosphocholine as a preferred derivative for constructing CRP-blocking compounds, highlighting a functional advantage over simple phosphocholine.

C-reactive protein Inflammation Therapeutic targeting

ERG Potassium Channel Inhibition: A Unique Off-Target Activity with Potential for Differentiated Application

Unlike most simple phosphocholine derivatives, 4-Aminophenylphosphorylcholine exhibits measurable inhibitory activity against the ether-a-go-go-related gene (ERG) potassium channel, with an IC50 of 30 µM [1]. This property is not reported for free phosphocholine or common alkyl phosphocholines, suggesting that the para-aminophenyl moiety contributes to this specific off-target interaction. While this activity may be considered a liability in some contexts, it also presents a unique pharmacological fingerprint that could be exploited for specific applications or used as a quality control benchmark.

ERG potassium channel Cardiac safety Ion channel pharmacology

Synthetic Accessibility and Purity Profile vs. p-Nitrophenylphosphorylcholine Precursor

4-Aminophenylphosphorylcholine is typically prepared by reduction of its nitro precursor, p-nitrophenylphosphorylcholine. The commercial availability of 4-APPC at high purity (e.g., 99.62% ) eliminates the need for researchers to perform this reduction step in-house, which often involves hazardous reagents (e.g., hydrogen gas) or complex purification. This pre-purified, amine-ready form offers a significant practical advantage: it can be directly conjugated to activated supports or other molecules via the free aromatic amine, whereas the nitro precursor requires an additional reduction step and subsequent purification before use.

Chemical synthesis Ligand immobilization Conjugation chemistry

Optimal Research and Industrial Applications for 4-Aminophenylphosphorylcholine (CAS 102185-28-4)


Affinity Chromatography Resin Synthesis for Phosphorylcholine-Binding Proteins

Directly conjugate 4-Aminophenylphosphorylcholine to CNBr-activated Sepharose or similar agarose-based matrices to create a robust affinity resin. This resin can then be used to purify proteins that specifically recognize the phosphorylcholine moiety, such as C-reactive protein (CRP), phospholipase A2, or certain antibodies [1]. The quantitative elution with 4 mM free phosphocholine allows for gentle, competitive displacement of the bound protein [1].

Development of CRP-Targeted Diagnostics and Therapeutics

Leverage the patented use of 4-aminophenylphosphorylcholine derivatives to construct multivalent ligands for C-reactive protein [2]. The aromatic amine group allows for controlled conjugation to polymers, nanoparticles, or reporter molecules, enabling the creation of high-avidity CRP binders for use in diagnostic assays (e.g., lateral flow tests, ELISA) or as potential anti-inflammatory therapeutics [2].

Fabrication of Biomimetic Coatings for Medical Devices and Implants

Use the amine group of 4-APPC to covalently graft the phosphorylcholine headgroup onto the surface of medical devices (e.g., stents, catheters, implants). This creates a cell-membrane-mimetic interface that reduces protein adsorption and cell adhesion, thereby improving hemocompatibility and reducing foreign body response [3]. Compared to simple phosphocholine coatings, the covalent attachment via the 4-aminophenyl linker ensures long-term stability and prevents leaching of the bioactive moiety.

In Vitro Ion Channel Pharmacology Studies Involving ERG

Utilize 4-Aminophenylphosphorylcholine as a tool compound in assays designed to study ERG potassium channel function. Its known IC50 of 30 µM [4] provides a benchmark for assay validation and a reference point for screening other compounds with potential cardiac ion channel liabilities. Its defined activity can also be used to calibrate high-throughput electrophysiology platforms.

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